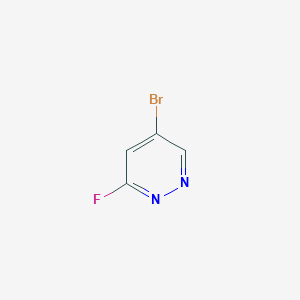
5-Bromo-3-fluoropyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-fluoropyridazine is a heterocyclic compound that contains both bromine and fluorine atoms attached to a pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoropyridazine typically involves the halogenation of pyridazine derivatives. One common method is the reaction of 3-fluoropyridazine with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-50°C to ensure optimal yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-3-fluoropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or potassium thiolate, with solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include 3-fluoro-5-aminopyridazine or 3-fluoro-5-thiopyridazine.
Oxidation and Reduction: Products vary based on the specific reaction but may include hydroxylated or dehalogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-fluoropyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-fluoropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-3-fluoropyridine: Similar in structure but lacks the additional nitrogen atom in the ring.
3-Fluoro-5-chloropyridazine: Contains a chlorine atom instead of bromine.
5-Bromo-2,3-difluoropyridine: Contains an additional fluorine atom.
Uniqueness: 5-Bromo-3-fluoropyridazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of bromine and fluorine atoms in the pyridazine ring enhances its potential as a versatile intermediate in various synthetic applications .
Eigenschaften
CAS-Nummer |
1337881-84-1 |
|---|---|
Molekularformel |
C4H2BrFN2 |
Molekulargewicht |
176.97 g/mol |
IUPAC-Name |
5-bromo-3-fluoropyridazine |
InChI |
InChI=1S/C4H2BrFN2/c5-3-1-4(6)8-7-2-3/h1-2H |
InChI-Schlüssel |
RSIRLHMAQUJXRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN=C1F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


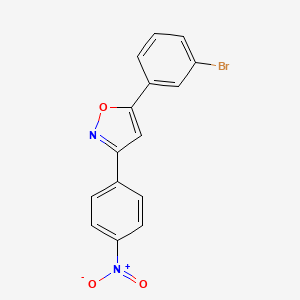
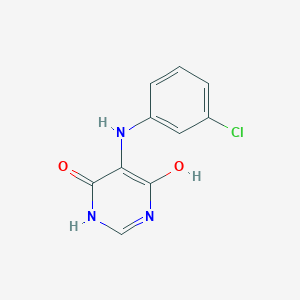
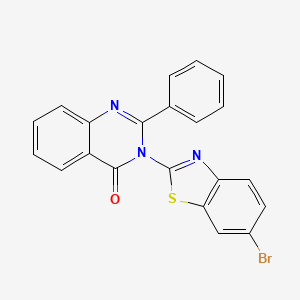


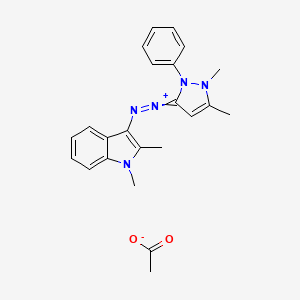
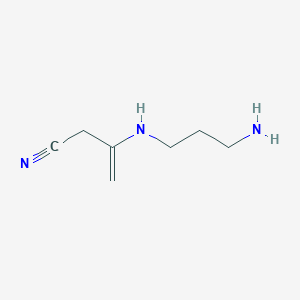
![5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906980.png)


![1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline](/img/structure/B12906993.png)



